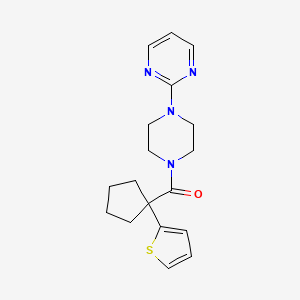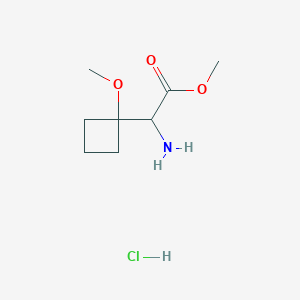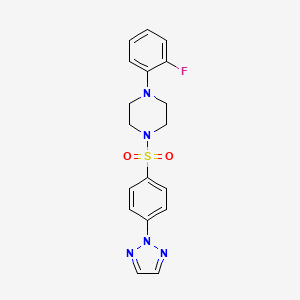
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
カタログ番号 B2876381
CAS番号:
922000-26-8
分子量: 316.36
InChIキー: LTUDJMCFWNTHFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl structure are part of the quinoline family . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the synthesis of various pharmaceuticals due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the hydrolysis of 4-amino-2-quinolones .Molecular Structure Analysis
The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl structure has a quinoline backbone, which is a bicyclic compound consisting of a fused benzene and pyridine ring . The “2-oxo” indicates a carbonyl group (C=O) at the 2nd position of the quinoline structure, and “tetrahydro” refers to the addition of four hydrogen atoms, indicating the reduction of four double bonds in the structure .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives can be quite diverse, depending on the functional groups present in the molecule . They can undergo various reactions such as acylation, alkylation, and sulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, and the presence of functional groups .科学的研究の応用
Catalytic Reactions and Synthetic Applications
- The catalyst-free multi-component cascade C–H-functionalization in water using molecular oxygen involves the synthesis of 1,3-oxazines from naphthols, aldehydes, and tetrahydroisoquinolines, demonstrating an environmentally friendly approach to synthesizing complex molecules (Deb et al., 2017).
Antiproliferative and Anticancer Activities
- Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives exhibit significant antiproliferative activities against various human cancer cell lines, with some derivatives showing specific cytotoxicity against human nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells (I‐Li Chen et al., 2013).
Synthesis of Novel Compounds and Drug Candidates
- The synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, targeting ERK2 with considerable antineoplastic activity, showcases the potential of these compounds in developing new chemotherapeutic agents. The synthesis process and biological evaluation of these compounds highlight their promising anticancer activities (Aly et al., 2018).
Application in Organic Electronics and Photovoltaic Devices
- The study on the synthesis, structure, and electroluminescence of boron compounds with 8-hydroxyquinolato ligands, including B(2-naphthyl)2q, demonstrates their potential as electron transport materials in electroluminescent devices. These compounds emit a green-blue color under UV light and have been tested in devices showing promising electroluminescent properties (Wu et al., 2000).
Discovery of Anticancer Agents
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents highlights the continuous search for novel and safer anticancer drugs. The process involves synthesizing analogs with modifications on the phenyl ring to introduce groups with various properties, aiming to develop potent cytotoxic agents against breast cancer cell lines (Redda et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-8-14-12-15(9-10-18(14)22-19)21-20(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDJMCFWNTHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)
![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)


![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)

